molecular formula C22H23N3O3S B2757313 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 896002-34-9

2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No. B2757313
CAS RN: 896002-34-9
M. Wt: 409.5
InChI Key: VCBNXOKGDPYZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic compound that has been widely used in scientific research. This compound is also known as JNJ-42153605 and has been used as a tool compound to study the role of histamine H3 receptors in the brain.

Scientific Research Applications

Wound-Healing Potential

A study demonstrated that derivatives of a similar structural family to "2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone" exhibited significant wound-healing activity. These compounds were evaluated in vivo on Swiss albino rats using incision and dead space wound models. Certain derivatives significantly enhanced wound healing, epithelialization, wound contraction, and increased tensile strength of the incision wound, highlighting their therapeutic potential in wound management (Vinaya et al., 2009).

Antimicrobial Activity

Research into novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized through reactions involving components structurally related to "2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone", demonstrated inhibitory effects on bacterial growth. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria (Bhasker et al., 2018).

Synthesis and Characterization

The compound and its derivatives serve as key intermediates in synthetic chemistry, facilitating the synthesis of complex molecules. For instance, their involvement in the synthesis of pyrrolo[4,3,2-de]quinolines and other heterocyclic compounds underscores their utility in constructing pharmacologically relevant structures. This application is crucial for drug discovery and development, providing a pathway to novel therapeutic agents (Roberts et al., 1997).

Cytotoxicity and Bioactivity

Investigations into the cytotoxicity and bioactivity of compounds within the same chemical family have shown promising results. For example, Schiff base derivatives and their metal complexes have been evaluated for their antimicrobial properties and cytotoxicity against cancer cell lines. Such studies highlight the potential for developing new anticancer and antimicrobial therapies (Hussain et al., 2019).

properties

IUPAC Name

2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(23-11-4-1-5-12-23)15-24-14-21(19-9-2-3-10-20(19)24)29-16-17-7-6-8-18(13-17)25(27)28/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBNXOKGDPYZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.